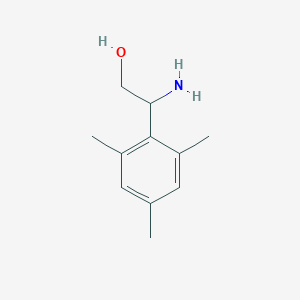
2-alpha-Hydroxy-1,8-cineole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
rac-(1R,4S,6R)-3,3-dimethyl-2-oxabicyclo[222]octan-6-ol is a bicyclic compound with a unique structure that includes an oxygen atom in its ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of rac-(1R,4S,6R)-3,3-dimethyl-2-oxabicyclo[2.2.2]octan-6-ol typically involves the cyclization of suitable precursors under controlled conditions. One common method involves the use of a starting material such as 1,3,3-trimethyl-2-oxabicyclo[2.2.2]octane, which undergoes a series of reactions including oxidation and reduction to yield the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards.
Chemical Reactions Analysis
Types of Reactions
rac-(1R,4S,6R)-3,3-dimethyl-2-oxabicyclo[2.2.2]octan-6-ol can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can be used to alter the oxidation state of the compound.
Substitution: This involves replacing one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures and pressures to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or aldehyde, while reduction could produce an alcohol or alkane. Substitution reactions could introduce new functional groups such as halides or amines.
Scientific Research Applications
rac-(1R,4S,6R)-3,3-dimethyl-2-oxabicyclo[2.2.2]octan-6-ol has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It can be used in the study of enzyme mechanisms and as a probe for biological systems.
Industry: It is used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism by which rac-(1R,4S,6R)-3,3-dimethyl-2-oxabicyclo[2.2.2]octan-6-ol exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The compound’s unique structure allows it to fit into specific binding sites, modulating the activity of these targets. This can lead to changes in biochemical pathways and physiological responses .
Comparison with Similar Compounds
Similar Compounds
- rac-(1R,4S,5R,6R)-2-oxa-3-azabicyclo[2.2.2]octane-5,6-diol hydrochloride
- 2-Oxabicyclo[2.2.2]octan-6-ol, 1,3,3-trimethyl-, acetate
Uniqueness
rac-(1R,4S,6R)-3,3-dimethyl-2-oxabicyclo[2.2.2]octan-6-ol is unique due to its specific stereochemistry and the presence of the oxygen atom in its bicyclic ring system. This gives it distinct chemical and physical properties compared to similar compounds, making it valuable for specific applications in research and industry.
Properties
Molecular Formula |
C9H16O2 |
|---|---|
Molecular Weight |
156.22 g/mol |
IUPAC Name |
3,3-dimethyl-2-oxabicyclo[2.2.2]octan-6-ol |
InChI |
InChI=1S/C9H16O2/c1-9(2)6-3-4-8(11-9)7(10)5-6/h6-8,10H,3-5H2,1-2H3 |
InChI Key |
APVNWJMMPRPJSG-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C2CCC(O1)C(C2)O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![rac-1-tert-butyl 3'a-methyl (3'aR,6'aR)-hexahydrospiro[azetidine-3,1'-furo[3,4-c]pyrrole]-1,3'a-dicarboxylate, cis](/img/structure/B12302615.png)

![Dodecabenzylbambus[6]uril, bn-bu[6]](/img/structure/B12302629.png)


![N-[2-[2-[2-[2-[2-[2-[2-[2-(carbamothioylamino)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl]-5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanamide](/img/structure/B12302644.png)

![Propan-2-yl 3-[6-[5-(hydroxymethyl)-1-methyltriazol-4-yl]-2-methylpyridin-3-yl]oxycyclohexane-1-carboxylate](/img/structure/B12302659.png)
![1-[1-(4-phenylbutanoyl)pyrrolidine-2-carbonyl]pyrrolidine-2-carbonitrile](/img/structure/B12302667.png)
![(2R,4S)-1-[(2S)-2-acetamido-3,3-dimethyl-butanoyl]-4-hydroxy-N-[[4-(4-methylthiazol-5-yl)phenyl]methyl]pyrrolidine-2-carboxamide](/img/structure/B12302673.png)

